Gadoxetate

Descripción general

Descripción

Gadoxetate is a gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize the liver . It is used in combination with MRI to allow blood vessels, organs, and other non-bony tissues to be seen more clearly . Gadoxetate is used to help diagnose certain disorders of the liver .

Synthesis Analysis

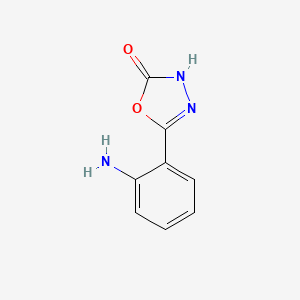

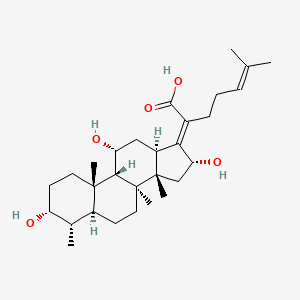

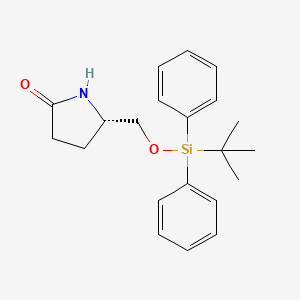

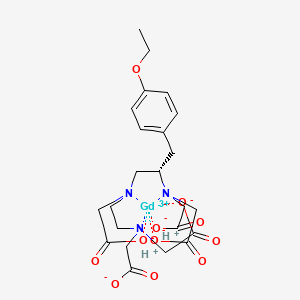

The synthesis of Gadoxetate involves the chelation of a gadolinium ion with ethoxybenzyl diethylenetriaminepentaacetic acid . This forms a stable complex that makes up the drug .

Molecular Structure Analysis

The molecular formula of Gadoxetate is C23H28GdN3Na2O11 . It is a linear, ionic molecule . The structure of Gadoxetate includes a gadolinium ion chelated with ethoxybenzyl diethylenetriaminepentaacetic acid .

Chemical Reactions Analysis

Gadoxetate disodium distributes into the vascular and extravascular spaces during the arterial, portal venous, and late dynamic phases, and then progressively into the hepatocytes and bile ducts during the hepatobiliary phase . This last phase allows an opportunity to acquire a contrast MRI cholangiogram .

Physical And Chemical Properties Analysis

Gadoxetate has a molecular weight of 725.71 . It is highly water-soluble and hydrophilic, with a lipophilic moiety, the ethoxybenzyl group (EOB) . It is recommended to be stored at 4°C, sealed storage, away from moisture .

Safety And Hazards

Gadoxetate can cause a life-threatening condition in people with advanced kidney disease . Some side effects of Gadoxetate may occur up to several days after injection . Common side effects may include headache, back pain, dizziness, nausea, or feeling hot . It should be used with caution in those with renal impairment, due to the risk of nephrogenic systemic fibrosis .

Direcciones Futuras

The applications of MR with Gadoxetate are increasing, creating new opportunities to optimize and expand current protocols . By utilizing novel techniques and evolving imaging strategies, there is growing evidence that MR with Gadoxetate can assist in patient management with a variety of liver disorders .

Propiedades

IUPAC Name |

2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZHWPSNPWAQNF-LMOVPXPDSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H+].[H+].CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30GdN3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gd-EOB-DTPA | |

CAS RN |

135326-11-3 | |

| Record name | Gadoxetic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135326113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.